
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as CQDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQDS is a derivative of chloroquine, which is an antimalarial drug. However, CQDS is not used as a drug; instead, it is used as a research tool in various scientific studies.
Wirkmechanismus
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate binds to zinc ions through its sulfonate group, forming a complex that produces a fluorescence signal. The binding of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate to zinc ions is reversible, allowing for the detection of changes in zinc ion concentration in real-time.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have no significant biochemical or physiological effects on cells or organisms. It does not interfere with cell viability, proliferation, or metabolism, making it an ideal tool for studying the role of zinc ions in biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research include its high sensitivity and selectivity for zinc ions, its reversible binding, and its compatibility with various biological samples. However, the limitations of using (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate include its potential toxicity at high concentrations and its limited use in vivo due to its inability to cross the cell membrane.
Zukünftige Richtungen
For the use of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research include the development of new fluorescent probes with improved properties, such as higher sensitivity and selectivity for zinc ions, and the exploration of its potential applications in other fields, such as environmental monitoring and industrial processes. Additionally, the use of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate in combination with other fluorescent probes may provide new insights into the role of zinc ions in biological processes.
Synthesemethoden
The synthesis of (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 5-chloroquinolin-8-ol with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base. The reaction yields (5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(5-Chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. The compound has a high affinity for zinc ions, and its fluorescence properties change upon binding to zinc ions, making it an excellent tool for detecting zinc ions in biological samples.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrCl3NO3S/c16-9-6-11(18)12(19)7-14(9)24(21,22)23-13-4-3-10(17)8-2-1-5-20-15(8)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCDWISHUTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrCl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

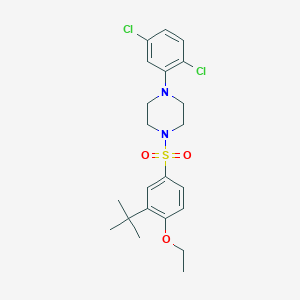
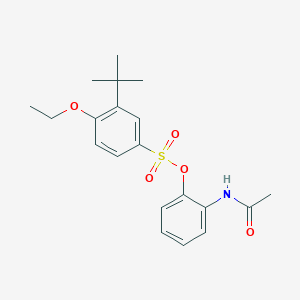
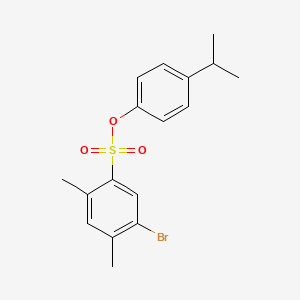
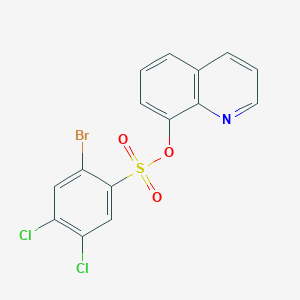
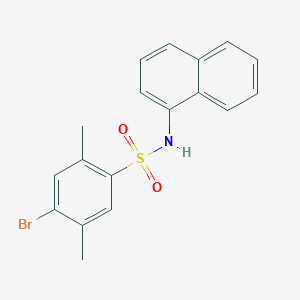
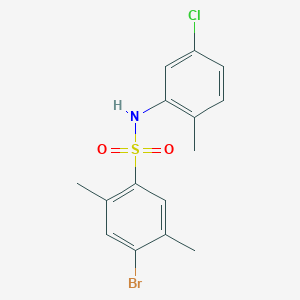
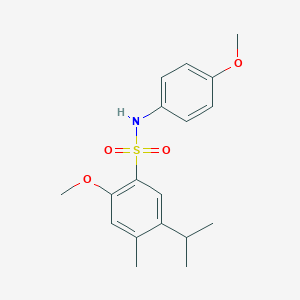
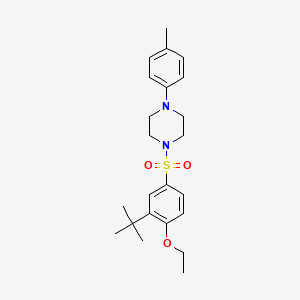

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



